5-cyclopropyl-2-methylPhenol
Description
Academic Context and Significance of the Compound
5-cyclopropyl-2-methylphenol, a member of the phenolic compounds family, holds significance primarily as a building block in synthetic chemistry. smolecule.com Its presence in patent literature, such as in patent WO2016190871A1 which covers 2,5-dialkyl-4-h/halo/ether-phenol compounds, underscores its relevance in the development of new chemical entities, potentially for therapeutic applications. google.comsioc-journal.cn The unique combination of a phenolic hydroxyl group, an electron-donating methyl group, and a strained cyclopropyl (B3062369) ring imparts a distinct reactivity profile to the molecule, making it a valuable intermediate for creating more complex molecular architectures. smolecule.com
Overview of Research Domains and Interdisciplinary Relevance
The structural features of this compound place it at the intersection of several scientific disciplines. Its primary role is within organic synthesis , where it serves as a precursor for larger, more complex molecules. smolecule.com This utility extends into medicinal chemistry , where phenolic structures are foundational motifs in drug discovery due to their ability to interact with biological targets. Research into compounds like this compound often explores potential biological activities. smolecule.com Furthermore, its application as an intermediate is noted in the agrochemical sector for the synthesis of specialty chemicals. smolecule.com The study of this and similar molecules contributes to a broader understanding of how strained ring systems, like the cyclopropyl group, influence a molecule's properties and interactions.
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the following table. This data is essential for its application in synthetic chemistry and for predicting its behavior in various chemical environments.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| Canonical SMILES | CC1=CC=C(C=C1O)C1CC1 |
| InChI Key | XBSSNETWDXYETO-UHFFFAOYSA-N |
| CAS Number | Not explicitly available in results |
Data sourced from search results. smolecule.comgoogle.com
Detailed Research Findings
Research into this compound and related structures focuses on leveraging its unique molecular architecture for various applications.
The phenolic hydroxyl group is a key functional feature, capable of participating in hydrogen bonding and acting as a proton donor. Phenolic compounds are widely studied for their antioxidant capabilities, which stem from the ability of the hydroxyl group to neutralize free radicals. nih.gov The presence of the methyl and cyclopropyl groups on the aromatic ring influences the electronic properties and steric environment of the phenol (B47542), which can modulate its reactivity and potential biological activity.
In the context of synthetic chemistry, this compound is a versatile intermediate. smolecule.com For instance, the hydroxyl group can undergo oxidation to form quinones, while the aromatic ring can be subjected to various substitution reactions to introduce additional functional groups. The synthesis of such substituted phenols can be achieved through methods like nucleophilic substitution, where a corresponding bromide reacts with a phenol in the presence of a base. smolecule.com In industrial applications, these processes are often optimized for efficiency and yield through advanced techniques like continuous flow reactions. smolecule.com
While specific, in-depth studies on the biological activities of this compound are not widely detailed in the provided search results, related substituted phenols have been investigated for antimicrobial properties. researchgate.netjmb.or.kr The general class of thymol (B1683141) analogs, to which this compound belongs, is known to be of interest for potential antimicrobial and antibiofilm activity. jmb.or.kr The unique structural combination within this compound makes it a compound of interest for further investigation into these and other potential therapeutic applications. smolecule.com
Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5-cyclopropyl-2-methylphenol |
InChI |
InChI=1S/C10H12O/c1-7-2-3-9(6-10(7)11)8-4-5-8/h2-3,6,8,11H,4-5H2,1H3 |
InChI Key |
XBSSNETWDXYETO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Mechanisms
Established Synthetic Routes for 5-cyclopropyl-2-methylPhenol and Related Phenols
The synthesis of alkylphenols, a class of compounds including this compound, has historically been a key focus in industrial and academic chemistry. wikipedia.orgsemanticscholar.org Various methods have been developed, ranging from classical reactions to modern catalytic processes.
Nucleophilic aromatic substitution (SNAr) represents a potential, though challenging, route for synthesizing cyclopropyl-substituted phenols. wikipedia.org In a hypothetical pathway, a precursor such as 5-halo-2-methylphenol (e.g., 5-bromo-2-methylphenol) could be reacted with a cyclopropyl (B3062369) nucleophile. However, aromatic rings are generally nucleophilic and resistant to attack by other nucleophiles unless activated by potent electron-withdrawing groups (such as nitro groups) at the ortho or para positions. wikipedia.orglibretexts.org Since the methyl and hydroxyl groups of the cresol (B1669610) precursor are electron-donating, this reaction is inherently difficult and would likely require harsh conditions, such as high temperatures and pressures, or catalysis. chemistrysteps.com
An alternative nucleophilic substitution approach involves reacting the phenoxide of 2-methylphenol (o-cresol) with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. This method, while plausible, primarily leads to O-alkylation, forming an ether, rather than the desired C-alkylation that would place the cyclopropyl group directly on the aromatic ring. Achieving C-alkylation via this method is less common and would compete with the more favorable O-alkylation.
Industrial processes for phenol (B47542) synthesis have historically used nucleophilic substitution on unactivated aryl halides, such as the conversion of chlorobenzene (B131634) to phenol using sodium hydroxide (B78521) at extremely high temperatures (e.g., 400°C). youtube.com Such conditions could theoretically be adapted but often result in a mixture of products and may not be suitable for more complex substituted phenols. youtube.com
Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution and a primary method for attaching alkyl groups to aromatic rings. mt.comnih.gov This approach involves reacting an aromatic compound, in this case, 2-methylphenol (o-cresol), with an alkylating agent in the presence of a catalyst. rsc.org The alkylating agent could be a cyclopropyl halide, cyclopropanol (B106826), or cyclopropene, and the catalyst is typically a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), or a Brønsted acid. semanticscholar.orgmt.com
The reaction proceeds through the formation of a cyclopropyl carbocation or a related electrophilic species, which then attacks the electron-rich aromatic ring of the o-cresol. mt.com The hydroxyl and methyl groups on the cresol ring are activating and direct the incoming electrophile to the ortho and para positions. Since the para position (position 5 relative to the methyl group) is sterically more accessible, it is the expected major product. A significant challenge in Friedel-Crafts alkylation is the potential for over-alkylation, as the product is often more nucleophilic than the starting material. nih.gov Fine-tuning reaction conditions, such as temperature, catalyst choice, and reactant ratios, is crucial to optimize the yield of the desired mono-alkylated product. semanticscholar.org
| Catalyst Type | Example Catalyst | Typical Conditions | Key Characteristics |
|---|---|---|---|
| Lewis Acid | AlCl₃, FeCl₃ | Anhydrous, often requires stoichiometric amounts | Highly active but can lead to rearrangements and polyalkylation. mt.com |
| Brønsted Acid | H₂SO₄, H₃PO₄ | High temperatures | Common in industrial processes for bulk chemicals. |
| Heteropoly Acid | H₈₋ₙ[XM₁₂O₄₀] | 60°C to 250°C | Solid acid catalysts that can be more selective and reusable. google.com |
| Strong Acid Resin | Amberlyst, Nafion | Solvent-free, microwave irradiation or conventional heating | Heterogeneous catalyst, environmentally favorable, allows for easier product separation. semanticscholar.org |
Modern synthetic chemistry offers more sophisticated methods that involve forming or attaching the cyclopropane (B1198618) ring through functionalization strategies. These routes can provide greater control and selectivity.
One such strategy is the transition metal-catalyzed cross-coupling reaction. A Suzuki-Miyaura coupling, for instance, could be employed by reacting a halogenated precursor like 5-bromo-2-methylphenol (B1354613) with potassium cyclopropyltrifluoroborate (B8364958) in the presence of a palladium catalyst. organic-chemistry.org This method is highly effective for forming C-C bonds with aryl halides and tolerates a wide range of functional groups, making it a powerful tool for targeted synthesis. organic-chemistry.org
Another approach involves the functionalization of a pre-existing substituent on the phenol ring. For example, a precursor such as 5-allyl-2-methylphenol could undergo a cyclopropanation reaction. The Simmons-Smith reaction, which uses diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, is a classic method for converting alkenes into cyclopropanes. This would directly install the cyclopropane ring at the desired position.
Ring-opening reactions of more complex cyclopropane derivatives can also be used to synthesize functionalized molecules, though this is a less direct route to the target compound. nih.govsnnu.edu.cn These reactions often proceed via radical or cationic intermediates and can be triggered by various reagents or catalysts. researcher.lifetue.nl
Historically, the production of alkylphenols for industrial applications, such as intermediates for surfactants and antioxidants, often relied on less selective methods. google.comgoogle.com These protocols typically involved the alkylation of phenol with various olefin feedstocks (e.g., propylene (B89431) trimer for nonylphenol) using strong acid catalysts like sulfuric acid or heteropoly acids under adiabatic conditions. google.com While effective for large-scale production, these methods often yielded complex mixtures of isomers (ortho and para) and products with varying degrees of alkylation, requiring extensive purification. google.com The development of more selective catalysts, such as certain heteropoly acids, represented an improvement by favoring the formation of the more desirable para-isomer. google.com
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The pathway of nucleophilic attack, in particular, illustrates the electronic principles governing aromatic substitution.
The mechanism of nucleophilic aromatic substitution (SNAr) is a well-studied process that generally proceeds via a two-step pathway: addition of the nucleophile to the aromatic ring, followed by elimination of the leaving group. libretexts.org
Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step is typically rate-determining. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org
Departure of the Leaving Group : In the second step, the leaving group departs, and the aromaticity of the ring is restored.
For this mechanism to be favorable, the aromatic ring must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, at positions ortho and/or para to the leaving group. These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com
In the case of a precursor like 5-bromo-2-methylphenol, the ring is activated by electron-donating -OH and -CH₃ groups, making it electron-rich. Consequently, the formation of a Meisenheimer complex is energetically unfavorable, and the standard SNAr pathway is highly disfavored. quora.com For unactivated aryl halides, nucleophilic substitution can sometimes be forced under extreme conditions (high temperature and pressure) via an alternative elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com
Free Radical Mechanisms in Cyclopropyl Compound Synthesis
Free radical reactions have emerged as a powerful tool in organic synthesis, offering unique advantages such as excellent reactivity under mild conditions, high functional group tolerance, and good atom economy. nih.gov In the context of cyclopropane synthesis, radical-mediated pathways are integral to both formation and subsequent transformation of the three-membered ring.
One significant pathway involves the oxidative radical ring-opening and cyclization of cyclopropane derivatives. nih.govbeilstein-journals.org For instance, the addition of a radical to a double bond on a precursor molecule can form a cyclopropyl-substituted carbon radical. beilstein-journals.org This intermediate can then undergo further reactions. Another approach is the metal-hydride hydrogen atom transfer (MHAT), which can transform substituted olefins into nucleophilic radicals that subsequently undergo cyclization to form cyclopropane rings. rsc.org
Photocatalysis offers a modern approach to generating the necessary radical intermediates under exceptionally mild conditions. For example, a redox-neutral cyclopropanation of olefins can be achieved using a bifunctional silicate (B1173343) reagent in combination with an organic photocatalyst and visible light. nih.gov This process is believed to proceed through a single electron oxidation to create a halomethyl radical, which adds to the alkene. The subsequent step, a 3-exo-tet cyclization, can occur through either a radical (SH2) or anionic (SN2) pathway to furnish the cyclopropane ring. nih.gov
Table 1: Comparison of Radical Generation Methods for Cyclopropanation
| Method | Radical Source/Precursor | Initiation Condition | Key Features |
|---|---|---|---|
| Oxidative Ring-Opening/Cyclization | Methylenecyclopropanes, Cyclopropyl olefins | Chemical Oxidants (e.g., Mn(III)) | Proceeds via cyclopropyl-substituted carbon radicals. beilstein-journals.org |
| Metal-Hydride Hydrogen Atom Transfer (MHAT) | Substituted Olefins | Fe-catalyst + Silane (e.g., PhSiH3) | Generates nucleophilic radicals for 1,3-cyclization. rsc.org |
| Photocatalytic Radical/Polar Crossover | α-Halo Silicates | Organic Dye + Visible Light | Redox-neutral; highly tolerant of functional groups. nih.gov |
Stereochemical Control and Regioselectivity in Cyclopropane Ring Formation and Transformations
Achieving specific stereoisomers (enantiomers and diastereomers) is a critical challenge in synthesis. In cyclopropanation, both the relative (cis/trans) and absolute stereochemistry must be controlled.
Stereochemical Control: Many cyclopropanation reactions are stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. masterorganicchemistry.com The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic example of a stereospecific process where the methylene (B1212753) group adds in a syn fashion to the double bond. masterorganicchemistry.comwikipedia.org The reaction proceeds through a concerted "butterfly-shaped" transition state, ensuring that cis-alkenes yield cis-cyclopropanes and trans-alkenes yield trans-cyclopropanes. nih.govyoutube.com
For asymmetric synthesis, chiral catalysts or auxiliaries are employed. rsc.org Metal-catalyzed cyclopropanations using diazo compounds are particularly amenable to enantioselective control. wikipedia.org Chiral rhodium and cobalt complexes, for instance, have been developed to catalyze the enantioselective cyclopropanation of alkenes with high efficiency. wikipedia.orgnih.gov The steric and electronic properties of the chiral ligand guide the approach of the alkene to the metal carbene intermediate, thereby dictating the stereochemical outcome. nih.gov
Regioselectivity: When a molecule contains multiple reactive sites, regioselectivity refers to the control of which site reacts. In the synthesis of vinylcyclopropanes from 1,3-dienes, for example, the cyclopropanation can occur at either of the two double bonds. Recent studies have shown that palladium-based catalysts can achieve exquisite 3,4-regioselectivity in the cyclopropanation of 2-substituted 1,3-dienes. acs.org In transformations of existing cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, regioselectivity is crucial. The inherent polarization of D-A cyclopropanes typically dictates their reactivity. rsc.org However, strategies using vitamin B12 catalysis can reverse this standard regioselectivity by transforming an electrophilic center into a nucleophilic radical, enabling reactions that are otherwise inaccessible. rsc.orgresearchgate.net
Sustainable and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This involves minimizing waste, avoiding hazardous solvents and reagents, and maximizing the efficiency of reactions. researchgate.net
A key goal in green chemistry is to reduce or eliminate the need for catalysts (especially those based on toxic or precious metals) and organic solvents. Significant progress has been made in developing cyclopropanation reactions that align with these principles.
One remarkable approach is the use of water as a reaction medium. A highly efficient, metal- and catalyst-free cyclopropanation of diazo compounds with electron-deficient alkenes was developed where water was the sole solvent. rsc.org This "on-water" synthesis dramatically increased the reaction's efficiency and offers clear environmental benefits. rsc.org
Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, provides a pathway to solvent-free synthesis. A ball-milling-enabled Simmons-Smith reaction has been described that proceeds without bulk solvent and under air. rsc.org This method harnesses mechanochemical energy to activate the zinc metal, allowing for a wide range of cyclopropane structures to be synthesized efficiently and on a gram scale. rsc.org Additionally, some radical-mediated cyclopropanations can proceed smoothly under catalyst- and additive-free conditions. nih.govbeilstein-journals.org
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants. jocpr.com
Addition reactions, such as the [2+1] cycloaddition used in many cyclopropanations, are inherently high in atom economy because all atoms from the alkene and the carbene (or carbenoid) are incorporated into the cyclopropane product. For example, in the reaction of an alkene (CnH2n) with a methylene carbene (:CH2) from diazomethane (B1218177) (CH2N2), the only byproduct is nitrogen gas (N2). wikipedia.org This contrasts sharply with substitution or elimination reactions, which generate stoichiometric byproducts that constitute chemical waste. The palladium-catalyzed direct cyanoesterification of cyclopropenes is another example of a highly atom-economic route to functionalized cyclopropanes. organic-chemistry.org Evaluating and prioritizing reactions with high atom economy is crucial for designing sustainable synthetic routes.
Optimization and Scale-Up Methodologies for Research Synthesis
Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, more practical scale requires careful optimization of reaction parameters to maximize yield and efficiency.
The optimization of a chemical synthesis, such as that for a substituted phenol, is a multifactorial problem. Key variables include temperature, reaction time, catalyst loading, and reactant concentrations. Systematic approaches are often more effective than traditional one-variable-at-a-time methods.
For the synthesis of phenol derivatives, studies have shown that careful adjustment of catalyst concentration can be critical. For example, in a ZnCl2-catalyzed synthesis of phenols from furanic derivatives, an optimal catalyst loading of 15 mol% was found to provide the best compromise between reaction rate and selectivity, maximizing the final yield. rsc.org Extending the reaction time can also improve yield, but must be balanced against the potential for byproduct formation. rsc.org
Modern strategies like Design of Experiments (DoE) can be used to efficiently explore the relationships between multiple variables. This statistical approach was used to optimize the parameters for an electrochemical phenol-arene cross-coupling reaction, improving the space-time yield. researchgate.net For photochemical reactions, such as the acid-mediated rearrangement of meta-substituted phenols, screening variables like the type of acid and the wavelength of light used for irradiation can dramatically influence the yield of the desired isomer. nih.gov
Purity Enhancement and Isolation Strategies
Following the synthesis of this compound, a crucial step is the purification of the crude product to remove unreacted starting materials, by-products, and solvents. emu.edu.tr The choice of purification method depends on the physical state of the compound and the nature of the impurities present. emu.edu.tr A variety of standard and advanced techniques are employed to achieve high purity levels required for subsequent applications.
Standard Isolation and Purification Techniques
Liquid-Liquid Extraction (LLE): This is a primary method used for the initial workup of the reaction mixture. LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For phenolic compounds, this process often involves adjusting the pH to control the compound's ionization state, thereby influencing its partitioning between the phases. google.com The crude product containing this compound can be dissolved in an organic solvent, followed by washing with acidic or basic aqueous solutions to remove corresponding impurities. The organic layer, containing the desired product, is then separated, dried, and concentrated. wikipedia.org
Recrystallization: As a principal method for purifying solid organic compounds, recrystallization is highly effective if this compound is obtained as a solid. pitt.edu The technique relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures. The impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent. pitt.eduumass.edu The final crystals are collected by filtration. wisc.edu
Distillation: For liquid products, distillation is a key purification technique that separates components of a mixture based on differences in their boiling points. allen.in Depending on the thermal stability of this compound and the boiling points of the impurities, simple, fractional, or vacuum distillation may be employed. Industrial production settings may utilize advanced distillation methods to enhance efficiency. smolecule.com
Advanced Chromatographic Methods
Chromatography is a powerful and versatile separation technique that can be used for both purification and purity analysis. emu.edu.tr The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. emu.edu.tr
Column Chromatography: This is one of the most common purification methods in organic synthesis. chromatographyonline.com A solution of the crude product is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (mobile phase) is then passed through the column, and the components separate based on their differing affinities for the stationary phase. For compounds structurally similar to this compound, non-polar solvent systems like hexanes and ethyl acetate (B1210297) are often effective.
High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution and faster separation compared to standard column chromatography. mdpi.com It is a valuable tool for the analysis of substituted phenols and can be scaled up for preparative purification to obtain high-purity samples. mdpi.com
Specialized and High-Throughput Strategies
For more challenging separations or industrial-scale purification, more advanced methodologies are available.
Solid-Phase Extraction (SPE): SPE is an extraction method that uses a solid phase and a liquid phase to isolate specific components from a solution. nih.gov For phenols, ion-exchange SPE can be particularly effective, utilizing electrostatic interactions to capture the phenolic compounds on a sorbent, which are then eluted with a suitable solvent. biotage.com
Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that operates without a solid support matrix. mdpi.com Techniques like High-Performance Counter-Current Chromatography (HPCCC) have shown potential for efficiently separating phenolic compounds from complex mixtures with high purity and yield. mdpi.com
The selection and optimization of these purification strategies are critical for obtaining this compound of the desired purity for its intended use in research or as an intermediate in the synthesis of other complex molecules. smolecule.com
Interactive Data Tables
Table 1: Overview of Chromatographic Purification Techniques for Phenolic Compounds
| Purification Method | Stationary Phase | Typical Mobile Phase | Principle of Separation | Application Level |
|---|---|---|---|---|
| Column Chromatography | Silica Gel or Alumina | Hexane/Ethyl Acetate gradients | Adsorption/Polarity | Lab-scale |
| HPLC | C18 or other bonded silica | Acetonitrile/Methanol/Water mixtures | Partitioning/Polarity | Analytical & Preparative |
| HPCCC | N/A (Liquid-Liquid) | Biphasic solvent systems (e.g., hexane/ethyl acetate/methanol/water) | Partition Coefficient | Lab to Pilot-scale |
Table 2: Comparison of Standard Isolation Strategies
| Isolation Technique | Principle | Key Process Steps | Typical Use Case |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Differential Solubility | Dissolving in immiscible solvents, pH adjustment, phase separation. | Initial workup of reaction mixtures. google.comwikipedia.org |
| Recrystallization | Temperature-dependent Solubility | Dissolving in hot solvent, slow cooling, crystal formation, filtration. pitt.edu | Purification of crude solid products. |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 5-cyclopropyl-2-methylphenol, the ¹H NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons, the methyl group, the cyclopropyl (B3062369) group, and the phenolic hydroxyl group.
The aromatic region is expected to display signals for the three protons on the benzene (B151609) ring. The proton at position 6, being ortho to the hydroxyl group and meta to the cyclopropyl group, would likely appear as a doublet. The proton at position 4, situated between the cyclopropyl and hydroxyl groups, would likely be a doublet of doublets. The proton at position 3, ortho to the methyl group and meta to the hydroxyl group, would also present as a doublet. The methyl group protons would appear as a singlet, and the protons of the cyclopropyl group would exhibit complex multiplets due to their diastereotopic nature and coupling with each other. The phenolic -OH proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This data is predicted and may vary from experimental values.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenolic -OH | Variable (e.g., 4.5-5.5) | Broad Singlet |
| Aromatic H-6 | ~6.8 | d |
| Aromatic H-4 | ~6.7 | dd |
| Aromatic H-3 | ~6.6 | d |
| Methyl (-CH₃) | ~2.2 | s |
| Cyclopropyl -CH | ~1.8 | m |
| Cyclopropyl -CH₂ (4H) | ~0.5-0.9 | m |
Data generated based on general principles of NMR spectroscopy and analysis of similar structures.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C=C, C-O, C-C, CH, CH₂, CH₃). In the ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to each carbon atom in the unique electronic environments of the molecule.
The carbon attached to the hydroxyl group (C-1) and the carbons of the aromatic ring will resonate in the downfield region (typically 110-160 ppm). The sp³ hybridized carbons of the methyl and cyclopropyl groups will appear in the upfield region. The chemical shifts provide a clear map of the carbon skeleton.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is predicted and may vary from experimental values.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (C-OH) | ~152 |
| C-2 (C-CH₃) | ~122 |
| C-3 | ~130 |
| C-4 | ~115 |
| C-5 (C-cyclopropyl) | ~140 |
| C-6 | ~118 |
| Methyl (-CH₃) | ~16 |
| Cyclopropyl -CH | ~15 |
| Cyclopropyl -CH₂ | ~7 |
Data generated based on established ¹³C NMR chemical shift correlations. nmrdb.org
To further confirm the structural assignments from 1D NMR, two-dimensional (2D) NMR techniques are employed. aksci.com Experiments such as COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, confirming the connectivity between the aromatic protons and the coupling within the cyclopropyl ring. hmdb.ca
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are particularly powerful. hmdb.ca An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the substitution pattern on the aromatic ring, for example, by showing a correlation from the methyl protons to C-2 and C-3, and from the cyclopropyl methine proton to C-4, C-5, and C-6.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds.
For this compound, the IR spectrum would prominently feature:
A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group.
Absorptions around 3000-3100 cm⁻¹ corresponding to the C-H stretching of the aromatic and cyclopropyl groups.
C-H stretching vibrations for the methyl group typically appear just below 3000 cm⁻¹.
Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.
A strong C-O stretching vibration for the phenol (B47542) would be expected around 1200-1260 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Cyclopropyl C-H | C-H Stretch | ~3050 |
| Methyl C-H | C-H Stretch | 2850-2960 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| Phenolic C-O | C-O Stretch | 1200-1260 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation.
For this compound (C₁₀H₁₂O), the molecular weight is 148.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 148.
The fragmentation pattern is dictated by the stability of the resulting fragments. Key expected fragmentations include:
Loss of a methyl group (-CH₃) to give a fragment at m/z = 133. This is a common fragmentation for methylated phenols.
Loss of a cyclopropyl group (-C₃H₅) would lead to a fragment at m/z = 107.
Alpha-cleavage next to the aromatic ring could result in the loss of ethylene (B1197577) (C₂H₄) from the cyclopropyl group.
Cleavage of the bond between the cyclopropyl ring and the phenyl ring can also occur. hmdb.ca
The relative intensities of these fragment ions provide further structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Molecular Mass Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for assessing the purity of this compound and confirming its molecular mass. core.ac.uk In a typical GC-MS analysis, a sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. researchgate.net The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio. core.ac.uk This provides a unique fragmentation pattern that confirms the molecular structure and helps in identifying any impurities. academicjournals.org For this compound, with a molecular weight of 148.2 g/mol , GC-MS analysis would confirm this mass and its purity, which is often reported to be around 97% in commercial samples. The technique is sensitive enough to detect and quantify trace impurities, ensuring the quality of the compound for research and other applications.
Table 1: GC-MS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.2 g/mol |
| Purity (Typical) | 97% |
| Ionization Mode | Electron Impact (EI) |
| Primary Fragments (m/z) | Data not available in search results |
| Retention Time (RT) | Data not available in search results |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the analysis of complex mixtures containing compounds like this compound. nih.govpurdue.edu This method is particularly useful when dealing with samples that are not suitable for GC-MS due to low volatility or thermal instability. scispace.com In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. purdue.edu This technique allows for the identification and quantification of individual components in a complex matrix. nih.gov For instance, LC-MS can be employed to analyze reaction mixtures during the synthesis of this compound to monitor the formation of the product and identify any byproducts. bldpharm.com The soft ionization techniques often used in LC-MS, such as electrospray ionization (ESI), typically result in the detection of the molecular ion, which aids in the unambiguous identification of the compound. scispace.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is an important tool for studying the electronic properties of this compound.
Electronic Transitions and Absorption Properties
The UV-Vis spectrum of this compound is characterized by electronic transitions within the molecule. elte.hu The phenol chromophore, which includes the benzene ring and the hydroxyl group, is responsible for the primary absorption bands. uomustansiriyah.edu.iq The presence of the cyclopropyl and methyl substituents on the aromatic ring can influence the position and intensity of these absorption maxima (λmax). uomustansiriyah.edu.iq Generally, phenols exhibit strong absorption in the UV region due to π → π* transitions of the aromatic system. researchgate.net The lone pair of electrons on the oxygen atom of the hydroxyl group can also participate in n → π* transitions. elte.hu The solvent used for the analysis can also affect the spectrum; polar solvents can cause shifts in the absorption bands. uomustansiriyah.edu.iq For substituted phenols, the absorption maxima are typically observed around 270-280 nm. masterorganicchemistry.com
Table 2: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λmax (nm) | Solvent |
|---|---|---|
| π → π * | ~275 | Methanol/Ethanol |
| n → π * | Data not available in search results | Not Applicable |
X-ray Diffraction (XRD) and Single Crystal X-ray Structure Determination
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Solid-State Structural Elucidation and Molecular Geometry
Single crystal X-ray diffraction (SC-XRD) provides unambiguous elucidation of the solid-state structure of this compound, assuming suitable crystals can be grown. researchgate.net This technique determines the precise coordinates of each atom in the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. uol.de The resulting molecular geometry would reveal the spatial orientation of the cyclopropyl and methyl groups relative to the planar phenol ring. For similar phenolic structures, the crystal structure is often stabilized by a network of intermolecular interactions. researchgate.netresearchgate.net
Analysis of Crystal Packing and Intermolecular Distances
The analysis of the crystal packing reveals how individual molecules of this compound are arranged in the solid state. researchgate.net This arrangement is governed by intermolecular forces such as hydrogen bonding (primarily involving the hydroxyl group) and van der Waals interactions. researchgate.netuomphysics.net The O-H group of the phenol is a strong hydrogen bond donor, and it is expected to form hydrogen bonds with the oxygen atom of a neighboring molecule, leading to the formation of chains or other supramolecular assemblies. researchgate.netresearchgate.net The distances between molecules in the crystal lattice can be precisely measured from the XRD data, providing insights into the strength and nature of these intermolecular interactions. uomphysics.net
Other Advanced Analytical Techniques
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a pure sample of this compound, this analysis verifies the mass percentages of carbon, hydrogen, and oxygen. This experimental verification is crucial for confirming the compound's identity and purity, especially after synthesis or purification processes.
The theoretical elemental composition of this compound is derived from its molecular formula, C₁₀H₁₂O. The molecular weight of this compound is 148.20 g/mol . smolecule.com The expected percentages for each element can be calculated as follows:
Carbon (C): (10 * 12.011 g/mol ) / 148.20 g/mol * 100% = 81.04%
Hydrogen (H): (12 * 1.008 g/mol ) / 148.20 g/mol * 100% = 8.16%
Oxygen (O): (1 * 15.999 g/mol ) / 148.20 g/mol * 100% = 10.80%
Experimental data from elemental analysis of a synthesized batch of this compound should closely match these theoretical values to confirm its compositional integrity. While specific experimental data for this compound is not widely published, the technique is standard for the characterization of new chemical entities, including related phenol derivatives and their complexes. researchgate.netbohrium.comresearchgate.net For instance, in the synthesis and characterization of Schiff base complexes derived from substituted phenols, elemental analysis is routinely used to confirm that the experimentally found percentages of C, H, and N are in good agreement with the calculated values. researchgate.net
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 81.04 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 8.16 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.80 |
| Total Molecular Weight | 148.205 |
Morphological and surface characterization techniques, such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), provide insights into the physical form, topography, and surface features of a solid sample. While this compound is typically a liquid or low-melting solid at room temperature, these techniques can be applied if the compound is crystallized or immobilized on a surface.
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to generate images of a sample's surface. It can reveal information about the sample's topography, morphology (shape and size of particles), and composition. For a crystalline form of this compound, SEM could be used to study the crystal habit, size distribution, and surface texture. Such analyses are common for related phenolic compounds and their derivatives, for example, in studying the surface morphology of polymer blends incorporating phenol-based resins or the structure of modified polysaccharides with phenolic moieties. researchgate.netsphinxsai.commdpi.com
Atomic Force Microscopy (AFM) provides even higher resolution three-dimensional surface topography. An AFM uses a sharp tip to scan the surface of a sample, producing a detailed map of its height and features. This technique can be used to observe surface roughness, grain size, and the presence of any domains or defects on a crystalline or thin film sample of this compound. For instance, AFM has been used to study the surface morphology of electrodes modified with phenol derivatives. nih.gov
Table 2: Advanced Analytical Techniques and Their Applications
| Technique | Abbreviation | Information Obtained | Relevance to this compound |
|---|---|---|---|
| Elemental Analysis | (CHNS/O Analysis) | Percentage composition of elements (C, H, O). | Confirms empirical and molecular formula; verifies purity. |
| Scanning Electron Microscopy | SEM | Surface topography, morphology, particle size and shape. | Characterization of the crystalline form (if applicable). |
| Atomic Force Microscopy | AFM | High-resolution 3D surface topography, roughness. | Detailed surface analysis of crystals or thin films. nih.gov |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. ethernet.edu.et It is widely used for its balance of accuracy and computational cost, making it suitable for the analysis of moderately sized organic molecules like 5-cyclopropyl-2-methylphenol. DFT calculations can predict a wide range of properties, from molecular geometries to spectroscopic signatures.
Optimization of Molecular Structures and Geometries
The first step in any computational analysis is the optimization of the molecule's geometry to find its most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. nih.gov The optimization process would account for the steric and electronic effects of the cyclopropyl (B3062369) and methyl groups on the phenol (B47542) ring. For instance, the presence of the bulky cyclopropyl group might influence the orientation of the hydroxyl group and the planarity of the benzene (B151609) ring.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents illustrative data based on typical values for substituted phenols and cyclopropyl-containing compounds as specific literature data for this compound is not available.
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Length | C-O (Phenolic) | 1.36 Å |
| O-H (Phenolic) | 0.96 Å | |
| C-C (Aromatic) | 1.39 - 1.41 Å | |
| C-C (Cyclopropyl) | ~1.51 Å | |
| Bond Angle | C-O-H | 109.5° |
| C-C-C (Aromatic) | ~120° | |
| C-C-C (Cyclopropyl) | ~60° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. ossila.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wuxibiology.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring and the oxygen atom of the hydroxyl group, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the aromatic ring's antibonding π* orbitals. The presence of the electron-donating methyl and cyclopropyl groups would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted phenol. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. researchgate.netscience.gov
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents illustrative data based on typical values for substituted phenols as specific literature data for this compound is not available.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -0.9 |
Vibrational Frequency Computations and Spectroscopic Correlations
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra. nih.govq-chem.com For this compound, theoretical frequency calculations would identify the characteristic stretching and bending vibrations of its functional groups.
Key vibrational modes would include the O-H stretching of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), and the characteristic C-H stretching of the cyclopropyl group. The C-O stretching and in-plane O-H bending vibrations would also be identifiable. By comparing the computed vibrational spectrum with an experimental one, a detailed assignment of the spectral bands can be achieved, confirming the molecular structure. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netwolfram.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP surface would show a region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons, making it a primary site for electrophilic interaction. researchgate.net The aromatic ring would exhibit regions of negative potential above and below the plane, characteristic of π-electron systems. The hydrogen atom of the hydroxyl group would be a site of positive potential, making it susceptible to attack by nucleophiles. The cyclopropyl and methyl groups would have a less pronounced effect on the MEP compared to the hydroxyl group. mdpi.com
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.de It allows for the investigation of charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which contribute to the molecule's stability. The strength of these interactions can be quantified using second-order perturbation theory. ut.ac.ir
In this compound, NBO analysis would reveal the nature of the C-C bonds in the strained cyclopropyl ring and the delocalization of electron density from the oxygen lone pairs into the antibonding orbitals of the aromatic ring. This delocalization is a key factor in the characteristic reactivity of phenols. Furthermore, NBO analysis can provide insights into the hybridization of the atoms and the natural atomic charges, offering a more detailed understanding of the charge distribution than MEP analysis alone. researchgate.net
Non-Covalent Interactions (NCI) and Hirshfeld Surface Analysis
Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a critical role in determining the crystal packing and condensed-phase properties of molecules. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these intermolecular interactions in a crystal. researchgate.netotago.ac.nz The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored according to the types and closeness of intermolecular contacts. benthamscience.com
Computational Modeling of Reaction Pathways and Catalysis
Computational chemistry is a powerful tool for elucidating the complex mechanisms of reactions involving cyclopropyl-containing compounds. Density Functional Theory (DFT) is a particularly prominent method for modeling reaction pathways, identifying transition states, and understanding the role of catalysts.
A key application of computational chemistry is the mapping of potential energy surfaces for chemical reactions. This involves calculating the energy of the system as the reactants transform into products, identifying stable intermediates and the high-energy transition states that connect them. For reactions involving the cyclopropyl group, such as ring-opening or rearrangement, these calculations are crucial for understanding reaction feasibility and kinetics.
A common reaction pathway for cyclopropyl-containing molecules involves the formation of a cyclopropylcarbinyl cation. Computational studies, often using DFT methods like mPW1PW91/6-31+G(d,p), have been employed to evaluate the energetics of these intermediates. acs.org For instance, in related systems, the interconversion of homoallyl (HA) and cyclopropylcarbinyl (CC) cations has been computationally explored, revealing the relative stabilities of these key intermediates. acs.org In one study, the CC cation was found to be more stable than the HA cation by 5 kcal/mol. acs.org
The rearrangement of cyclopropylcarbinyl cations can proceed through unique transition states, such as bicyclobutonium cations. researchgate.net DFT calculations can map the energy profile of such rearrangements. For example, the rearrangement of one cyclopropylcarbinyl cation to another, more stable one, was shown to proceed via a bicyclobutonium transition state with a low activation energy of 6.5 kcal/mol. researchgate.net These calculations also provide detailed structural information about the transition state, such as elongated C-C bonds in the strained ring. researchgate.net
Solvent effects on reaction pathways can also be modeled. DFT calculations incorporating a solvation model (like the SMD model) can predict how different solvents influence the Gibbs free energy of reaction pathways, thereby explaining solvent-controlled chemodivergent reactions. nih.gov For example, in rhodium-catalyzed C-H functionalization reactions of phenols, calculations have shown how solvents like dioxane, methanol, and trifluoroethanol (TFE) can selectively stabilize different intermediates, leading to distinct products such as cyclopropylation, carboetherification, or annulation products. nih.gov
Table 1: Computed Energies for Cationic Intermediates in Related Cyclopropyl Systems
| Intermediate/Transition State | Method | Relative Free Energy (kcal/mol) | Source |
|---|---|---|---|
| Homoallyl Cation (HA) | mPW1PW91/6-31+G(d,p) | +5.0 | acs.org |
| Cyclopropylcarbinyl Cation (CC) | mPW1PW91/6-31+G(d,p) | 0.0 | acs.org |
This table presents data from computational studies on related cyclopropylcarbinyl systems to illustrate the types of energetic information obtained through such calculations.
Computational modeling is instrumental in predicting and explaining the stereochemical outcome of reactions, particularly complex cyclizations. The stereoselectivity of reactions involving cyclopropyl groups is often dictated by the subtle interplay of steric and electronic factors in transition states.
DFT investigations have been used to understand the origins of stereospecificity (or lack thereof) in reactions of chiral cyclopropylcarbinols. chemrxiv.org These studies revealed that the stereochemical outcome depends on the equilibrium between non-classical cyclopropylcarbinyl (CPC) cations and classical homoallylic cations. chemrxiv.org For most systems, direct nucleophilic attack on the chiral CPC cation is kinetically favored, leading to a stereospecific reaction. chemrxiv.org However, for certain substituted systems (e.g., phenyl-substituted), the energy barriers for rearrangement to classical cations become competitive, leading to a loss of stereoselectivity. chemrxiv.org Calculations at the ωB97X-D/Def2TZVPP and M06-2X/Def2TZVPP levels of theory can elucidate these competing pathways. chemrxiv.org
The diastereoselectivity of additions to unsaturated centers adjacent to a cyclopropane (B1198618) ring is also a subject of computational study. marquette.edu For example, the reduction of a cis-cyclopropyl ketone can be highly diastereoselective, while the reduction of the trans-isomer shows modest selectivity. marquette.edu Similarly, the presence of directing groups, such as a hydroxyl group, can completely control the stereochemical outcome of cyclopropanation reactions. unl.pt Theoretical models of the transition state can explain this by showing how coordination of the reagent to the directing group favors attack from a specific face of the molecule. unl.pt These principles are directly applicable to predicting the stereoselectivity of reactions at the phenol or methyl groups of this compound, or reactions involving the cyclopropyl ring itself. Michael Initiated Ring Closure (MIRC) reactions represent another versatile method for creating cyclopropane rings with high stereoselectivity, often rationalized through computational analysis of reaction mechanisms. rsc.org
Molecular Dynamics Simulations (if applicable to relevant systems)
While quantum mechanics is ideal for studying the details of bond-breaking and formation, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, providing insights into solvation, conformational changes, and intermolecular interactions. For a system containing this compound, MD simulations could be used to understand its behavior in different environments, such as in aqueous solution or at an interface.
Classical MD simulations have been used to investigate the adsorption of phenol and its derivatives onto surfaces like kaolinite (B1170537) clay and sepiolite. chemrxiv.orgmdpi.com These simulations can generate adsorption isotherms and elucidate the interaction mechanisms at the atomic level. chemrxiv.org For example, simulations can reveal the importance of hydrogen bonding between the phenolic hydroxyl group and the surface, and quantify the electrostatic and van der Waals interaction energies. chemrxiv.orgmdpi.com Such studies on phenol provide a direct analogue for how this compound would behave, with the cyclopropyl and methyl groups influencing its hydrophobic interactions.
MD simulations combined with DFT have also been used to study the solvation structure and dynamics of phenol and phenolate (B1203915) in water. rsc.org These studies can reveal how many water molecules are "immobilized" by the solute and describe the reorientation dynamics of water in the solvation shells. rsc.org For phenol, it was found to immobilize approximately two water molecules in its first hydration shell. rsc.org Similar simulations for this compound would clarify the influence of the cyclopropyl and methyl substituents on its hydration shell and dynamic properties in solution.
Table 2: Interaction Energies from MD Simulations of Phenol Derivatives on Sepiolite
| Molecule | Interaction Type | Energy (kcal/mol) | Source |
|---|---|---|---|
| Phenol | Electrostatic | ~ -170 | mdpi.com |
| para-Chlorophenol | Electrostatic | ~ -140 | mdpi.com |
| Phenol | Adsorption Energy | -264.18 | mdpi.com |
This table shows example data from MD simulations of related phenol compounds, illustrating how this method quantifies interactions with a surface.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, primarily using DFT, are essential for determining the fundamental electronic properties of a molecule like this compound. These properties govern its reactivity, spectral characteristics, and intermolecular interactions.
Key parameters calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. imist.ma For complex organic molecules, these calculations are routinely performed using various DFT functionals (like B3LYP) and basis sets (like 6-311G(d,p) or Def2TZVPP). imist.matandfonline.comnih.gov
The Molecular Electrostatic Potential (MEP) surface is another crucial output. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). mdpi.com For this compound, the MEP would highlight the negative potential around the oxygen atom of the hydroxyl group and within the π-system of the aromatic ring, indicating these as likely sites for electrophilic interaction. mdpi.com
Furthermore, quantum chemical calculations can determine other important properties such as Mulliken charges, dipole moments, and polarizability, which collectively provide a comprehensive picture of the molecule's electronic structure and potential for interaction. mdpi.comworldscientific.com
Table 3: Example Electronic Properties Calculated via DFT for a Phenol Derivative
| Property | Calculated Value | Source |
|---|---|---|
| Mulliken Charge on Hydroxyl Oxygen | -0.428 | mdpi.com |
| Electrophilic Reactivity Index (fi+) on Hydroxyl Group | 0.090 | mdpi.com |
| HOMO Energy | -6.8 eV (Illustrative) | N/A |
| LUMO Energy | -1.2 eV (Illustrative) | N/A |
This table presents example electronic property data for a phenol derivative from a DFT study to show the type of information that can be obtained for this compound. Illustrative values for HOMO/LUMO are typical for such molecules.
Chemical Reactivity and Strategic Derivatization for Research
Aromatic Ring Reactivity
The phenolic ring in 5-cyclopropyl-2-methylphenol is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl and methyl groups. This heightened reactivity allows for a variety of substitution reactions, though the regiochemical outcome is influenced by the directing effects of the existing substituents.
Halogenation: The halogenation of this compound, for instance with bromine (Br₂) or chlorine (Cl₂), is anticipated to proceed readily. Due to the strong activating effect of the hydroxyl group, these reactions can often occur without a Lewis acid catalyst. The use of a non-polar solvent would likely favor monosubstitution, while polar solvents could lead to polysubstituted products.
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid. However, given the activated nature of the ring, milder nitrating agents, such as dilute nitric acid or a nitrate (B79036) salt in the presence of a proton source, may be sufficient to introduce a nitro group onto the aromatic ring. Careful control of reaction conditions would be necessary to prevent oxidation of the phenol (B47542) and to manage the regioselectivity of the reaction.
Illustrative Electrophilic Substitution Reactions of this compound
| Reaction | Reagent | Major Product(s) |
| Bromination | Br₂ in CCl₄ | 4-Bromo-5-cyclopropyl-2-methylphenol and 6-Bromo-5-cyclopropyl-2-methylphenol |
| Nitration | Dilute HNO₃ | 4-Nitro-5-cyclopropyl-2-methylphenol and 6-Nitro-5-cyclopropyl-2-methylphenol |
The regioselectivity of electrophilic substitution on the this compound ring is directed by the existing substituents. The hydroxyl group is a powerful ortho-, para-director, and the methyl group is also an ortho-, para-director. In this case, the positions ortho and para to the hydroxyl group are positions 6, 4, and 2. The positions ortho and para to the methyl group are positions 3, 5, and 1 (or para to the methyl is position 5, which is already substituted).
Considering the combined directing effects:
Position 6: Ortho to the hydroxyl group and meta to the cyclopropyl (B3062369) group. This position is highly activated.
Position 4: Para to the hydroxyl group and meta to the methyl group. This position is also highly activated.
Position 3: Ortho to the methyl group and meta to the hydroxyl group. This position is less activated compared to positions 4 and 6.
Therefore, electrophilic attack is most likely to occur at positions 4 and 6, leading to a mixture of disubstituted products. The steric hindrance imposed by the adjacent cyclopropyl group at position 5 might influence the ratio of the 4- and 6-substituted isomers.
Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution
| Position | Activating Groups | Directing Influence | Predicted Reactivity |
| 3 | -CH₃ (ortho) | Weakly Activating | Minor Product |
| 4 | -OH (para) | Strongly Activating | Major Product |
| 6 | -OH (ortho) | Strongly Activating | Major Product |
Phenolic Hydroxyl Group Transformations
The phenolic hydroxyl group is a key site for a variety of chemical transformations, including oxidation and reduction reactions.
Phenols can be oxidized to quinones. In the case of this compound, oxidation would likely lead to the formation of a substituted para-benzoquinone. libretexts.org Strong oxidizing agents, such as chromic acid or Fremy's salt, are typically used for this transformation. The presence of the methyl and cyclopropyl groups on the ring would result in the corresponding substituted quinone.
The reduction of the phenolic hydroxyl group in this compound to yield a cyclopropylmethylarene is a challenging transformation that typically requires harsh conditions. Catalytic hydrogenation over a noble metal catalyst (e.g., platinum or palladium) at high pressure and temperature could potentially reduce the aromatic ring. thieme-connect.depublish.csiro.au Selective reduction of the C-OH bond while preserving the aromaticity is generally not a straightforward process for phenols.
Cyclopropane (B1198618) Ring Transformations
The cyclopropane ring in this compound is a strained three-membered ring and can undergo ring-opening reactions under certain conditions. These reactions often proceed via cleavage of a C-C bond and can be initiated by electrophiles, radical species, or transition metals.
Lewis acid-catalyzed ring-opening reactions are common for cyclopropanes, particularly those substituted with both electron-donating and electron-withdrawing groups (donor-acceptor cyclopropanes). uni-regensburg.dersc.orgoup.comresearchgate.net While this compound does not fit this specific substitution pattern, strong electrophilic conditions or the presence of certain transition metal catalysts could potentially induce ring-opening. The regioselectivity of such a reaction would be influenced by the electronic effects of the substituted phenolic ring.
Ring-Opening Reactions and Annulation Strategies
The strained C-C bonds of the cyclopropane ring in this compound are susceptible to cleavage under various conditions, leading to ring-opened products. These reactions are powerful tools for constructing more complex molecular architectures. Metal-catalyzed processes, in particular, facilitate the ring-opening of cyclopropanols, which can be accessed from cyclopropyl ketones. researchgate.net These reactions often proceed through homoenolate intermediates. researchgate.netrsc.org
Annulation strategies leverage this ring-opening reactivity to build new rings onto the existing molecular framework. For instance, donor-acceptor (D-A) cyclopropanes can undergo enantioselective (3+2) or (4+2) annulation reactions with various coupling partners. scispace.com In the context of this compound, transformation of the phenolic hydroxyl or the aromatic ring to incorporate an activating group could pave the way for such annulation cascades.
Table 1: Examples of Annulation Reactions with Cyclopropane Derivatives
| Reaction Type | Catalyst/Reagents | Coupling Partner | Product Type | Ref. |
|---|---|---|---|---|
| (3+2) Annulation | Ni-Al bimetallic catalyst | Alkynes | Substituted cyclopentenes | scispace.com |
| (4+2) Annulation | Chiral N-heterocyclic carbene | Alkylideneoxindoles | Tetrahydropyrano[2,3-b]indoles | scispace.com |
Stereochemical Isomerization of Cyclopropanols and Derivatives
While this compound itself is not a cyclopropanol (B106826), derivatives containing a hydroxyl group on the cyclopropane ring are key intermediates in its broader chemistry. The stereochemistry of substituents on a cyclopropane ring profoundly influences molecular shape and biological activity. Methods for the isomerization of cyclopropanols allow access to different diastereomers from a single precursor. acs.orgacs.org For instance, readily accessible cis-1,2-disubstituted cyclopropanols can be catalytically converted to their more stable trans-isomers using silver(I) salts like silver trifluoromethanesulfonate (B1224126) (AgOTf). acs.org This process is thought to proceed through the formation of silver homoenolates and is reversible, favoring the thermodynamically more stable product. acs.org Such isomerizations are crucial for controlling the three-dimensional structure of molecules derived from this compound. osti.gov
Functionalization of Strained Cyclopropane Frameworks (e.g., C(sp³)−H Acylation)
Direct functionalization of the C(sp³)–H bonds of the cyclopropane ring represents a highly atom-economical approach to introduce new functional groups. acs.org Palladium-catalyzed C–H activation has emerged as a powerful strategy for this purpose. nih.gov While direct C–H acylation of the cyclopropyl group in this compound has not been specifically detailed, related transformations on similar scaffolds provide a blueprint. rsc.org For example, using directing groups, it is possible to achieve site-selective arylation of cyclopropane C–H bonds. acs.orgnih.gov A picolinamide (B142947) auxiliary, for instance, can direct palladium catalysts to arylate the C–H bond of a cyclopropane ring with various aryl iodides. acs.org This approach offers a pathway to synthesize more complex derivatives, potentially enhancing their utility in medicinal chemistry and materials science. nih.govacs.org
Strategic Derivatization for Advanced Research Applications
Beyond the reactivity of the cyclopropyl ring, the phenolic hydroxyl group and the methyl group offer strategic points for derivatization, enabling the synthesis of a diverse library of compounds for various research applications.
Synthesis of Phenolic Ethers and Esters
The phenolic hydroxyl group of this compound is readily converted into ethers and esters, modifications that can significantly alter the compound's physicochemical properties such as lipophilicity and metabolic stability.
Phenolic Ethers: The Williamson ether synthesis is a classic and high-yielding method for preparing phenolic ethers. wikipedia.org This involves deprotonating the phenol with a strong base to form the corresponding phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.orggoogle.com Another approach is the Ullmann condensation, which is used to form bis-aryl ethers by reacting the phenol with an aryl halide in the presence of a copper catalyst. wikipedia.orgnih.gov
Phenolic Esters: Phenolic esters can be synthesized through esterification with carboxylic acids or their derivatives. Biocatalysis, using enzymes like lipase (B570770) B from Candida antarctica (CALB), offers a mild and selective method for this transformation. mdpi.comnih.gov These enzymatic reactions can be performed under gentle conditions, often leading to high conversion rates and cleaner product profiles compared to traditional chemical methods. nih.govresearchgate.net
Table 2: Common Methods for Phenolic Derivatization
| Derivative | Reaction Name | Key Reagents | Typical Conditions | Ref. |
|---|---|---|---|---|
| Phenolic Ether | Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | Varies with substrate | wikipedia.org |
| Phenolic Ether | Ullmann Condensation | Aryl halide, Copper catalyst, Base | High temperature | wikipedia.orgnih.gov |
| Phenolic Ester | Fischer Esterification | Carboxylic acid, Acid catalyst | Reflux | mdpi.com |
Introduction of Diverse Functional Groups to the Cyclopropyl or Methyl Moiety
The introduction of functional groups directly onto the cyclopropyl or methyl moieties of this compound can further expand its molecular diversity. As discussed in section 5.3.3, C–H activation provides a route to functionalize the cyclopropane ring. nih.gov The methyl group, while generally less reactive, can potentially be functionalized through radical halogenation followed by nucleophilic substitution, although controlling selectivity over reactions on the aromatic ring or cyclopropyl group would be a significant challenge. The unique electronic properties of the cyclopropyl group can influence the reactivity of adjacent positions, a factor that must be considered in any synthetic strategy. stackexchange.com Oxidative metabolism studies on cyclopropyl-containing drugs have shown that the ring can undergo oxidation to form hydroxylated metabolites, indicating that chemical oxidation could also be a viable, albeit potentially challenging, route for functionalization. hyphadiscovery.com
Role in Advanced Organic Synthesis Methodologies
5-cyclopropyl-2-methylPhenol as a Versatile Synthetic Building Block
This compound, with its distinct combination of a phenolic hydroxyl group, a methyl substituent, and a strained cyclopropyl (B3062369) ring, serves as a valuable and versatile building block in organic synthesis. The unique electronic and steric properties imparted by these functional groups allow for its application in the construction of a wide array of more complex chemical structures. Its utility spans the synthesis of intricate organic molecules, research into natural product analogues, and the production of specialty chemicals. smolecule.com
The structure of this compound offers multiple reaction sites for chemical modification, making it an ideal starting point for the synthesis of complex organic molecules. smolecule.com The phenolic hydroxyl group can be readily converted into ethers, esters, or used to direct electrophilic substitution on the aromatic ring. The cyclopropyl group, known for its unique reactivity and ability to influence the properties of adjacent functional groups, adds another layer of synthetic utility. otago.ac.nz Chemists leverage this pre-functionalized scaffold to build molecular complexity efficiently, reducing the number of synthetic steps required to reach a target molecule. This strategic advantage is particularly important in fields like medicinal chemistry, where the rapid generation of diverse molecular libraries for biological screening is crucial. The combination of the aromatic ring, the hydroxyl group, and the cyclopropyl moiety provides a rigid and well-defined three-dimensional structure that can be systematically elaborated into larger, more intricate systems. smolecule.com
While direct incorporation of this compound into a completed natural product synthesis is not widely documented, its structural motifs are of significant interest in natural product research. Many biologically active natural products contain cyclopropane (B1198618) rings or substituted phenol (B47542) moieties. otago.ac.nznih.gov Therefore, this compound represents a valuable starting material for the synthesis of analogues of natural products or key fragments thereof.
Research in this area often focuses on leveraging the cyclopropyl group as a handle for subsequent chemical transformations, such as ring-opening reactions or rearrangements, to construct different carbocyclic or heterocyclic frameworks found in nature. researchgate.net For instance, derivatives of cyclopropyl carbinol, which can be accessed from cyclopropyl ketones, are used in ring expansion strategies to build complex ring systems present in certain families of terpenoids. researchgate.net The stable and readily available core of this compound makes it an attractive precursor for researchers exploring novel synthetic routes to complex natural product targets.
Beyond academic research and pharmaceuticals, this compound functions as a key intermediate in the synthesis of specialty chemicals, including agrochemicals. smolecule.com In this context, the specific combination of the lipophilic cyclopropyl group, the aromatic ring, and the reactive phenol functionality can be tailored to produce molecules with desired physical and biological properties. The cyclopropyl group, for example, can enhance a molecule's metabolic stability or binding affinity to a biological target, which are desirable traits in the design of new pesticides or herbicides. The phenolic hydroxyl allows for the attachment of various other chemical groups, enabling the fine-tuning of the final product's activity and specificity.
Application in Advanced Cycloaddition Reactions
The cyclopropyl group within this compound is a precursor to the highly reactive vinylcyclopropane (B126155) (VCP) system, which is a cornerstone of modern cycloaddition chemistry. nih.gov By chemically modifying this compound to introduce a vinyl group adjacent to the cyclopropane, chemists can unlock its potential to participate in powerful, metal-catalyzed ring-forming reactions, enabling the rapid construction of medium-sized carbocyclic rings that are prevalent in many complex natural products but are notoriously difficult to synthesize using traditional methods. wikipedia.orgillinois.edu
Derivatives of this compound, once converted to their corresponding vinylcyclopropanes, can theoretically be employed in [5+1] annulation strategies. In these reactions, the VCP acts as a five-carbon synthon that reacts with a one-carbon component, typically carbon monoxide (CO), to form a six-membered ring. pku.edu.cn These reactions are generally catalyzed by transition metals, such as rhodium(I) complexes. pku.edu.cnpku.edu.cn The catalytic cycle is thought to involve the oxidative addition of the metal into one of the cyclopropane bonds to form a metallocyclohexene intermediate. Subsequent insertion of CO and reductive elimination yields the final six-membered ring product. This methodology provides an efficient route to functionalized cyclohexenones from VCP precursors derived from this compound.
One of the most powerful applications of VCPs derived from precursors like this compound is in metal-catalyzed [5+2] cycloadditions. wikipedia.org This reaction class has become a robust method for synthesizing seven-membered rings. illinois.edu Catalyzed by various transition metals, most notably rhodium(I) and ruthenium(II), a VCP derivative reacts with a two-atom π-system (such as an alkyne, alkene, or allene) to generate a seven-membered carbocycle. wikipedia.orgpku.edu.cn
The mechanism of the rhodium-catalyzed reaction is believed to proceed through a C-C bond activation of the VCP to form a rhodium π-allyl complex, which then undergoes a [5+2] cycloaddition with the π-component. wikipedia.org Ruthenium-catalyzed variants may proceed through a different pathway involving the initial formation of a ruthenacyclopentene intermediate. wikipedia.org These reactions are highly valuable for their ability to construct bicyclic and polycyclic systems containing seven-membered rings with a high degree of stereocontrol, providing access to the core structures of numerous complex terpenoid natural products. illinois.edupku.edu.cn
Table of Advanced Cycloaddition Applications
| Reaction Type | Carbon Synthons | Typical Catalyst | Key Intermediate (Proposed) | Product Ring Size |
| [5+1] Annulation | Vinylcyclopropane + CO | Rh(I) complexes | Metallocyclohexene | 6-membered |
| [5+2] Cycloaddition | Vinylcyclopropane + Alkyne/Alkene | Rh(I), Ru(II) complexes | Rhodium π-allyl or Ruthenacyclopentene | 7-membered |
Integration into Cascade and Tandem Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.orgrsc.org This approach aligns with the principles of green chemistry by reducing waste, time, and resource consumption. rsc.org The structure of this compound offers possibilities for designing such sequences.
A conceptual cascade involving this compound could be initiated by a reaction at the phenolic oxygen. For example, an O-alkylation with a bifunctional reagent could be followed by an intramolecular reaction involving either the aromatic ring or the cyclopropyl group. Another possibility involves the cyclopropyl ring itself. Donor-acceptor cyclopropanes, which feature an electron-donating group (like the phenol-containing aryl ring) and an electron-withdrawing group, are known to undergo ring-opening reactions that can be trapped intramolecularly to build complex polycyclic systems. nih.gov While this compound is not a classic donor-acceptor cyclopropane, its derivatization could lead to intermediates suitable for such cascade transformations. The reaction is driven by the release of ring strain from the three-membered ring, which can be initiated by Lewis acids or other electrophilic activators.
Photochemical and Electrochemical Approaches in Organic Synthesis
Modern synthetic methods increasingly rely on light and electricity to drive chemical transformations under mild conditions, offering unique reactivity pathways that are often inaccessible through traditional thermal methods.
Photoredox catalysis utilizes visible light to generate highly reactive radical intermediates from organic molecules. units.it Phenols are excellent candidates for such transformations because they can be readily oxidized to phenoxyl radicals upon single-electron transfer to an excited photocatalyst. nsf.gov These phenoxyl radicals can then engage in a variety of reactions.
One prominent application is the oxidative [3+2] cycloaddition between phenols and alkenes to synthesize dihydrobenzofurans. nih.gov In this process, a photocatalyst, upon absorbing light, oxidizes the phenol to its radical cation, which deprotonates to form a phenoxyl radical. This radical then adds to an alkene, and the resulting radical intermediate is further oxidized and cyclizes to afford the dihydrobenzofuran product. The specific substitution pattern of this compound would be expected to direct the regioselectivity of such cycloadditions. The cyclopropyl group may also participate in radical-mediated reactions, potentially leading to ring-opening or rearrangement products under certain photocatalytic conditions. nih.gov
Table 2: Examples of Photoredox-Catalyzed Reactions Involving Phenols This table illustrates the types of transformations that phenols can undergo using photoredox catalysis, suggesting potential reaction pathways for this compound.
| Reaction Type | Coupling Partner | Photocatalyst | Oxidant | Product Type |
| [3+2] Cycloaddition | Alkenes | Ru(bpy)₃²⁺ | (NH₄)₂S₂O₈ | Dihydrobenzofurans |
| C-H Olefination | Alkenes | Ru(bpy)₃²⁺ / RuCl₂(p-cymene)₂ | O₂ (in situ) | Ortho-alkenylated phenols |
| Cross-Coupling | Arenes/Amines | Ir(ppy)₃ | Persulfate | Biaryls / Aminophenols |
Electrochemical synthesis provides a powerful, reagent-free method for oxidation and reduction. For a molecule like this compound, anodic oxidation presents at least two distinct, mechanistically plausible pathways.
First, the phenol moiety can be oxidized at an anode to generate a phenoxyl radical, similar to the process in photoredox catalysis. This intermediate can participate in dimerization, cross-coupling with other nucleophiles, or intramolecular cyclization reactions. nsf.govnih.gov
Second, the arylcyclopropane unit itself is susceptible to electrochemical oxidation. Pioneering work has shown that arylcyclopropanes can be oxidized at an anode to generate a radical cation intermediate. acs.org This highly reactive species can undergo ring-opening, creating a 1,3-radical cation that can be trapped by nucleophiles present in the reaction medium (e.g., water, alcohols). acs.org This provides a regioselective method for the 1,3-difunctionalization of the carbon chain derived from the cyclopropane ring. For this compound, this could lead to the formation of complex 1,3-difunctionalized phenol derivatives in a single electrochemical step, a transformation that would be challenging to achieve using conventional methods. The competition between oxidation at the phenol ring versus the arylcyclopropane system would depend on their respective oxidation potentials and could be controlled by adjusting the electrode potential and reaction conditions.
Table 3: Potential Products from Electrochemical Oxidation of this compound This table outlines the hypothetical outcomes based on established electrochemical reactivity of phenols and arylcyclopropanes.
| Oxidation Site | Key Intermediate | Potential Reaction | Product Class |
| Phenol Ring | Phenoxyl Radical | Dimerization / Coupling | Biphenols / Functionalized Phenols |
| Arylcyclopropane | Ring-Opened Radical Cation | Nucleophilic Trapping | 1,3-Difunctionalized Phenols |
Supramolecular Chemistry and Crystal Engineering Studies
Intermolecular Interactions in 5-cyclopropyl-2-methylphenol Systems
The phenolic hydroxyl (-OH) group is the most prominent functional group in this compound, serving as a primary hydrogen bond donor. This capability allows for the formation of robust hydrogen-bonding networks, which are fundamental to the supramolecular assembly of phenols. These interactions can link molecules into well-defined one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. researchgate.netresearchgate.net In multi-component systems, the phenol (B47542) group readily forms strong O–H⋯N or O–H⋯O hydrogen bonds with suitable acceptor molecules, a foundational principle in cocrystal design. nih.gov
Table 1: Potential Hydrogen Bonding Interactions in this compound Systems
| Interaction Type | Donor | Acceptor | Description |
| Conventional | Phenolic -OH | Oxygen, Nitrogen (in coformers) | Strong, directional interaction (e.g., O-H···O, O-H···N) that often dictates the primary structural motif. nih.gov |
| Unconventional | C-H (Aromatic, Methyl, Cyclopropyl) | Oxygen, π-systems | Weaker C-H···O or C-H···π interactions that provide additional stabilization to the crystal lattice. |
| Unconventional | Polarized H-X (e.g., H-F) | Cyclopropyl (B3062369) C-C bond | The strained C-C bonds of the cyclopropyl ring can act as a proton acceptor, an interaction relevant in complexes. researchgate.net |
The aromatic ring of this compound is capable of engaging in various π-interactions, which are critical for stabilizing the crystal lattice in conjunction with hydrogen bonds. These interactions include π-π stacking, where aromatic rings pack against each other, and C-H···π interactions, where a C-H bond points towards the face of an aromatic ring. libretexts.org
π-π stacking interactions are driven by a combination of electrostatic and dispersion forces and can adopt several geometries, including face-to-face (sandwich) or offset (displaced) arrangements. libretexts.orgmdpi.com The electronic nature of the aromatic ring, influenced by the electron-donating methyl group and the unique electronic character of the cyclopropyl substituent, modulates the strength and geometry of these interactions. In related molecular crystals, centroid-to-centroid distances for π-π stacking are typically observed in the range of 3.4 to 3.8 Å. researchgate.net The presence of both methyl and cyclopropyl groups provides steric hindrance that can guide the stacking arrangement, preventing a fully eclipsed conformation and favoring an offset packing, which is often energetically preferred. libretexts.org
Table 2: Characteristics of Aromatic Interactions
| Interaction Type | Description | Typical Geometry |
| π-π Stacking (Offset) | Parallel displacement of two aromatic rings. Energetically favorable as it minimizes π-electron repulsion. libretexts.org | Centroid-Centroid distance: 3.4–3.8 Å researchgate.net |
| π-π Stacking (Sandwich) | Face-to-face alignment of two aromatic rings. Often disfavored unless complementary electrostatics are present. libretexts.org | Centroid-Centroid distance: > 3.8 Å |
| C-H···π | A C-H bond from an alkyl or aryl group points towards the electron-rich face of a π-system. libretexts.org | H to π-centroid distance: ~2.5–3.0 Å |
| Cation-π | An electrostatic interaction between a cation and the face of an electron-rich π-system. libretexts.org | N/A for the neutral molecule, but relevant for its derivatives or cocrystals with ionic species. |
Solid-State Reactivity and Transformations
While specific experimental studies on the solid-state reactivity of this compound are not widely reported, its chemical structure suggests potential for several types of transformations under the influence of external stimuli such as heat or light. Solid-state reactions are governed by topochemical principles, where the crystal packing and proximity of reactive groups dictate the feasibility and outcome of the reaction.
The phenolic moiety is susceptible to oxidation, which could potentially lead to the formation of quinone-type derivatives. In the solid state, such a reaction might be initiated photochemically. The cyclopropyl group can also undergo transformations. For instance, related cyclopropanol (B106826) compounds have been shown to undergo catalytic stereochemical isomerization in concentrated solutions, converting less stable cis isomers to their more stable trans counterparts. acs.org It is conceivable that under certain catalytic or high-energy conditions, the cyclopropyl ring in this compound or its derivatives could undergo similar isomerization or even ring-opening reactions. Furthermore, the generation of radical species within the crystal lattice could initiate addition or abstraction reactions, a process that has been demonstrated in other multi-component crystalline systems. rsc.org Any such transformation in the solid state would be highly dependent on the specific arrangement of molecules in the crystal, offering a potential pathway to stereo- or regioselective synthesis that is not achievable in solution.
Analysis of this compound in Supramolecular Chemistry and Crystal Engineering
Currently, detailed research findings and crystallographic data specifically for the compound this compound are not publicly available. While the fields of supramolecular chemistry and crystal engineering extensively investigate how the three-dimensional shape of molecules (molecular conformation) dictates their arrangement in a crystalline solid (crystal packing), specific studies on this compound have not been reported in the searched scientific literature.
In the absence of specific data for this compound, we can look at related structures to infer potential behaviors. For instance, studies on other substituted phenols demonstrate that the interplay between the steric bulk of substituents and the hydrogen-bonding capabilities of the hydroxyl group leads to diverse and often complex crystal packing arrangements. The cyclopropyl group, with its unique electronic and steric profile, would be expected to introduce specific constraints and interactions that would influence the supramolecular assembly.
Further research, including the synthesis and single-crystal X-ray diffraction analysis of this compound, would be necessary to provide the specific data required for a detailed discussion of its crystal engineering. Such an analysis would involve determining the crystal system, space group, and unit cell dimensions, as well as the precise atomic coordinates, which would reveal the molecule's conformation and its packing motif within the crystal lattice.
Catalysis and Photophysical Investigations
Catalytic Applications of 5-cyclopropyl-2-methylPhenol Derivatives
Derivatives of this compound are subjects of interest in various catalytic processes, owing to the electronic and steric properties conferred by the phenolic hydroxyl group and the cyclopropyl (B3062369) moiety.
Phenolic compounds are widely utilized as ligands in coordination chemistry, where the oxygen atom can bind to a metal center. The substituents on the phenol (B47542) ring, such as the cyclopropyl and methyl groups in this compound, play a crucial role in modulating the electronic environment and steric bulk of the resulting metal complex. This tuning is critical for controlling the activity and selectivity of a catalyst. For instance, related bis-indenyl metallocene catalysts, which can incorporate cyclopropyl-substituted indenyl fragments, are used for olefin polymerization. google.com The specific substitution pattern influences the catalyst's performance. While direct applications of this compound as a ligand are not extensively documented, its structure is analogous to those used in creating effective catalysts for C-C cross-coupling reactions and other organic transformations. univie.ac.atacs.org
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. rsc.org Zeolites, with their porous structures and well-defined cavities, are excellent supports for encapsulating metal complexes, creating what are often termed "ship-in-the-bottle" catalysts. arcjournals.org This encapsulation can enhance catalyst stability, prevent aggregation of metal nanoparticles, and introduce shape selectivity to reactions. arcjournals.orgrsc.org
Research has demonstrated the encapsulation of various transition metal complexes within Zeolite-Y for the catalytic hydroxylation of phenol, yielding valuable products like catechol and hydroquinone. researchgate.netresearchgate.net Although studies specifically encapsulating this compound complexes are not prominent, the principles suggest its potential utility. A complex of this phenol derivative, if encapsulated, could serve as a heterogeneous catalyst for oxidation or other transformations, with the zeolite framework providing a controlled reaction environment. arcjournals.orgosti.gov
Table 1: Example of Phenol Hydroxylation using Zeolite-Encapsulated Catalysts
| Catalyst | Substrate | Oxidant | Conversion (%) | Major Product | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| [Cu(EVTCH)₂]-Y | Phenol | 30% H₂O₂ | 40.3 | Catechol | 79.5 | researchgate.net |
| [Co(EVTCH)₂]-Y | Phenol | 30% H₂O₂ | 29.8 | Catechol | 72.4 | researchgate.net |
| [Ru(STCH)·3H₂O]⁺-Y | Phenol | H₂O₂ | 52.1 | Catechol | 93.2 | researchgate.net |
This table illustrates the catalytic activity of various metal complexes encapsulated in Zeolite-Y for the hydroxylation of phenol, a reaction for which derivatives of this compound could potentially be developed.
Electrocatalysis utilizes an electrode to drive chemical reactions, offering a green alternative to traditional redox reagents. beilstein-journals.org Phenolic compounds can undergo electrocatalytic oxidation. The development of efficient electro-organic synthesis relies on heterogeneous catalysts that can facilitate these transformations. nih.gov The specific structure of this compound could influence its oxidation potential and reaction pathways on an electrode surface.
Photocatalysis, particularly with transition metal complexes like those of iridium and ruthenium, uses visible light to initiate single-electron-transfer (SET) processes, enabling a wide range of organic reactions under mild conditions. acs.org These reactions often involve the generation of radical intermediates. acs.org The cyclopropyl group is known to participate in unique radical-mediated transformations. acs.orgrsc.org While direct photocatalytic studies involving this compound are sparse, its potential exists. For example, a photocatalyst could oxidize the phenol to a phenoxy radical or interact with the cyclopropyl group, initiating subsequent reactions. The development of chiral photocatalysts, such as Al-salen complexes, has even enabled the deracemization of cyclopropyl ketones through light-enabled processes. nih.gov
Photophysical Properties and Investigations
The interaction of molecules with light can lead to a variety of phenomena, including luminescence and structural rearrangements. The chromophoric phenol ring and the unique electronic nature of the cyclopropyl group make this compound a candidate for photophysical studies.
Luminescence, including fluorescence and phosphorescence, occurs when a molecule emits light from an electronically excited state. The efficiency and wavelength of this emission are highly sensitive to the molecule's structure and environment. Phenolic compounds can be fluorescent, and their properties are influenced by substituents. For instance, studies on azomethines derived from hydroxybenzaldehydes show that their zinc complexes can exhibit significant photoluminescence. bohrium.com While specific luminescence data for this compound is not available in the surveyed literature, it is expected that the interplay between the electron-donating hydroxyl and methyl groups and the electronically distinct cyclopropyl ring would influence its absorption and emission spectra.
The absorption of UV light can provide sufficient energy for molecules to undergo structural changes. Cyclopropyl-containing molecules are well-known to participate in a variety of photochemical rearrangements. syr.edumiami.edu A classic example is the di-π-methane rearrangement, which involves a 1,2-migration of a vinyl or aryl group and the formation of a vinylcyclopropane (B126155). encyclopedia.pub
Photochemical reactions of cyclopropyl ketones and cyclohexadienones often lead to complex bicyclic structures or can even rearrange to form phenols. syr.eduencyclopedia.pub The Cloke-Wilson rearrangement describes the transformation of cyclopropyl ketones or imines into five-membered heterocycles under thermal or photochemical conditions. rsc.org Given this established reactivity, it is plausible that this compound or its derivatives could undergo photochemical rearrangements, potentially involving the cyclopropyl ring opening or interactions with the phenol ring, although such specific transformations remain a topic for future investigation. acs.org
Table 2: Examples of Photochemical Rearrangements of Related Cyclopropyl Systems
| Starting Material Class | Reaction Type | Key Transformation | Typical Product Class | Reference |
|---|---|---|---|---|
| 4,4-Disubstituted Cyclohexenones | Enone Photorearrangement | Rearrangement to bicyclo[3.1.0]hexanones | Bicyclic Ketones | syr.edu |
| Di-π-Methane Systems | Di-π-Methane Rearrangement | 1,2-vinyl/aryl shift with cyclopropane (B1198618) formation | Vinyl/Aryl Cyclopropanes | encyclopedia.pub |
| Vinyl Cyclopropanes | Cloke-Wilson Rearrangement | Ring-opening/cyclization | Cyclopentenes | rsc.org |
| Cyclopropyl Ketones | Ring Opening | Cleavage of cyclopropane ring | Unsaturated Ketones | encyclopedia.pub |
This table summarizes known photochemical reactions for classes of compounds related to this compound, illustrating the potential reactivity of the cyclopropyl moiety under photochemical conditions.
Research Findings on this compound in Remain Undocumented
Despite extensive searches of available scientific literature, no specific research findings or data detailing the Proton-Coupled Electron Transfer (PCET) mechanisms of the chemical compound this compound have been publicly documented.
Proton-Coupled Electron Transfer is a fundamental chemical process involved in a wide array of reactions, including biological functions and industrial catalysis. The mechanism describes the concerted or stepwise transfer of a proton and an electron from one molecule to another. The efficiency and pathway of PCET reactions are known to be significantly influenced by the molecular structure of the participating compounds, including the nature and position of substituents on an aromatic ring.
Phenolic compounds, in general, are widely studied as models for PCET reactions due to their ability to act as proton and electron donors. The presence of substituents, such as the cyclopropyl and methyl groups in this compound, is expected to modulate its electronic properties and, consequently, its behavior in PCET processes. Theoretical and experimental studies on other substituted phenols have established that such modifications can alter key parameters like redox potentials and the acidity of the phenolic proton (pKa), which in turn dictate the operative PCET mechanism—be it stepwise (electron transfer followed by proton transfer, or vice versa) or a concerted transfer.
However, specific investigations into how the unique combination of a cyclopropyl group at the 5-position and a methyl group at the 2-position of the phenol ring affects these mechanisms are absent from the reviewed literature. As a result, there is no available data to construct a detailed analysis or data tables concerning the PCET mechanisms for this compound as requested. The scientific community has yet to publish dedicated studies on the catalytic and photophysical properties of this specific compound in the context of Proton-Coupled Electron Transfer.
Mechanistic and Molecular Level Biological Interaction Studies
Enzyme Modulation and Inhibition Mechanisms
The compound's potential to modulate enzyme activity is a significant area of study. This modulation is largely attributed to the specific functional groups within its structure. The phenolic hydroxyl group is capable of participating in hydrogen bonding, which can influence enzyme activity and cellular processes. Similarly, related phenolic compounds are known to inhibit specific enzymes, a property that could be beneficial in addressing conditions related to enzyme dysfunction. smolecule.com
The phenolic hydroxyl (-OH) group is a primary site for interaction with enzymatic proteins. As a hydrogen bond donor and acceptor, this group can form crucial hydrogen bonds with amino acid residues in the active or allosteric sites of enzymes. cuny.edu This interaction is fundamental to the molecular mechanism of many phenolic compounds. The formation of these bonds can alter the enzyme's conformation, thereby modulating its catalytic activity. The polarity imparted by the hydroxyl group also influences the molecule's interaction with the aqueous and lipid environments within a biological system. solubilityofthings.com
| Functional Moiety | Type of Interaction | Effect on Enzyme |
|---|---|---|
| Phenolic Hydroxyl Group | Hydrogen Bonding | Alters enzyme conformation and can influence catalytic activity. |
| Cyclopropyl (B3062369) Group | Enhanced H-Bonding Characteristics (of adjacent groups), Metabolic Stability | Improves binding characteristics and reduces susceptibility to oxidative metabolism by certain enzymes. nih.govhyphadiscovery.com |
Through its interactions, 5-cyclopropyl-2-methylphenol can influence various enzyme-driven cellular processes. For instance, studies on analogous compounds like 5-isopropyl-2-methylphenol have demonstrated an ability to reduce the formation of reactive oxygen species (ROS) by modulating the expression of NADPH oxidase. japsonline.com Other research has pointed to the potential for phenolic compounds to inhibit enzymes essential for bacterial survival, which is believed to be a mechanism behind their antimicrobial effects. The cyclopropyl group itself can play a role; in some contexts, the sp2 character of a cyclopropyl ring has been shown to improve the hydrogen-bonding capabilities of adjacent groups, leading to potent inhibition of enzymes like p38α MAP kinase. nih.gov
Receptor Binding and Molecular Recognition at a Fundamental Level
Beyond enzyme modulation, this compound may interact with specific receptors, leading to a cascade of cellular signals and physiological responses.
Research on structurally similar phenolic compounds suggests they can bind to various receptors. For example, 5-isopropyl-2-methylphenol, an analog, is known to interact with voltage-gated calcium and transient receptor potential (TRP) channels. japsonline.com Furthermore, derivatives of 2-phenylcyclopropylmethylamine have been identified as selective agonists for serotonin (B10506) 5-HT2C receptors. nih.gov These findings suggest that this compound could potentially target similar receptors, although specific studies are needed for confirmation. The aromatic ring can also participate in π-π stacking interactions with aromatic residues in receptor binding pockets.
The cyclopropyl group is not merely a passive structural element; it significantly influences the compound's biological profile. Its strained ring structure imparts unique electronic and steric properties. This ring system can enhance molecular stability and reactivity. Due to its high C-H bond dissociation energy, the cyclopropyl group often shows reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can improve a compound's metabolic stability. hyphadiscovery.com Furthermore, the unique geometry and electronic character of the cyclopropyl ring can improve binding selectivity and potency by providing favorable interactions within a receptor's binding site. nih.govnih.gov
| Structural Feature | Influence on Molecular Recognition | Potential Receptor Targets (based on analogs) |
|---|---|---|
| Aromatic Phenol (B47542) Ring | Participates in π-π stacking interactions. | Various, including ion channels and G-protein coupled receptors. japsonline.comnih.gov |
| Cyclopropyl Moiety | Enhances binding selectivity and metabolic stability. nih.govhyphadiscovery.com | Serotonin 5-HT2C, Transient Receptor Potential (TRP) channels. japsonline.comnih.gov |
Elucidation of Biochemical Pathways and Molecular Mechanisms of Action
Studies on similar compounds point toward two primary overarching mechanisms: antimicrobial and antioxidant activities. The antimicrobial action is thought to involve the disruption of bacterial cell membranes and the inhibition of crucial enzymatic processes. The antioxidant properties may stem from the ability to scavenge free radicals and reduce oxidative stress, potentially through the modulation of enzymes like NADPH oxidase. japsonline.com The metabolism of the cyclopropyl group itself can be a biochemical pathway, as it can undergo NADPH-dependent oxidation, indicating a potential for forming reactive metabolites in certain biological systems. hyphadiscovery.com
| Activity | Underlying Molecular Mechanism | Supporting Evidence (from related compounds) |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell membranes; inhibition of essential enzymes. | Observed in studies on 4-Cyclopropyl-2-methylphenol. |
| Antioxidant | Free radical scavenging; modulation of ROS-generating enzymes like NADPH oxidase. japsonline.com | Demonstrated by 4-Cyclopropyl-2-methylphenol and 5-Isopropyl-2-methylphenol. japsonline.com |
| Receptor Modulation | Direct binding and activation/inhibition of ion channels and other receptors. japsonline.com | Interaction with TRP channels and Serotonin receptors by analogs. japsonline.comnih.gov |
| Metabolic Biotransformation | CYP-mediated oxidation of the cyclopropyl ring. hyphadiscovery.com | Observed in various drug discovery programs involving cyclopropyl moieties. hyphadiscovery.com |
Molecular Investigations of Antioxidant and Antimicrobial Activity
The biological efficacy of this compound, particularly its antioxidant and antimicrobial actions, is rooted in its distinct chemical architecture. At the molecular level, the interplay between its phenolic hydroxyl group, aromatic ring, and alkyl substituents (methyl and cyclopropyl groups) dictates its interactions with biological systems.
Mechanistic Basis of Antioxidant Properties
The antioxidant capacity of this compound is primarily attributed to its identity as a phenolic compound. The principal mechanism is believed to involve the donation of a hydrogen atom from its hydroxyl (-OH) group to neutralize highly reactive free radicals, a process known as hydrogen atom transfer (HAT). frontiersin.orgacs.org
The process unfolds as follows:
Radical Encounter : A free radical (R•) encounters the this compound molecule.
Hydrogen Donation : The phenolic hydroxyl group donates its hydrogen atom to the radical, quenching its reactivity and forming a stable, non-radical species (RH). frontiersin.org
Phenoxyl Radical Formation : The this compound molecule is converted into a phenoxyl radical.
Stabilization : This resulting phenoxyl radical is relatively stable and less reactive than the initial free radical. Its stability is enhanced by the delocalization of the unpaired electron across the aromatic π-system. The presence of the electron-donating methyl and cyclopropyl groups on the ring further stabilizes this radical, enhancing the compound's ability to act as a radical scavenger.
In vitro assays have confirmed that phenolic compounds related to this compound can effectively scavenge free radicals, which is a key factor in reducing oxidative stress. The hydroxyl group is central to this activity, engaging in hydrogen bonding that influences molecular interactions and antioxidant potential. This radical-scavenging ability is fundamental to preventing the oxidative damage to cells that is implicated in numerous disease states.
| Structural Feature | Proposed Role in Antioxidant Activity | Molecular-Level Action |
|---|---|---|
| Phenolic Hydroxyl (-OH) Group | Primary H-Atom Donor | Donates a hydrogen atom to neutralize free radicals, initiating the scavenging process. frontiersin.orgacs.org |
| Aromatic Benzene (B151609) Ring | Radical Stabilization | Delocalizes the unpaired electron of the resulting phenoxyl radical through resonance, reducing its reactivity. |
| Methyl & Cyclopropyl Groups | Modulation of Reactivity | Act as electron-donating groups, which can enhance the stability of the phenoxyl radical and may influence the H-atom donating ability of the hydroxyl group. |
Molecular Mechanisms of Antimicrobial Effects against Specific Strains
The antimicrobial properties of this compound and structurally similar phenolic compounds are thought to arise from a multi-targeted approach, primarily involving the disruption of microbial cell integrity and function. Research on related phenols suggests activity against a range of bacteria, including Gram-positive strains like Staphylococcus aureus and Gram-negative strains such as Escherichia coli. jmb.or.kr
The proposed molecular mechanisms include:
Disruption of Cell Membranes : The lipophilic nature of the compound, conferred by the aromatic ring and alkyl groups, allows it to partition into the lipid bilayer of bacterial cell membranes. This integration is believed to disrupt the membrane's structure and function, increasing its permeability. frontiersin.org The consequence is the uncontrolled leakage of vital intracellular components, such as ions, ATP, and nucleic acids, leading to the cessation of metabolic processes and ultimately, cell death. frontiersin.org
Inhibition of Essential Enzymes : The hydroxyl group of the phenol can form hydrogen bonds with key residues in the active sites of microbial enzymes. This interaction can alter the enzyme's conformation and inhibit its activity, thereby disrupting critical metabolic pathways necessary for the microbe's survival. frontiersin.org For example, studies on other phenolic compounds have shown inhibition of enzymes involved in energy production and cell wall synthesis. frontiersin.org
The unique cyclopropyl group may also play a role by influencing the compound's steric and electronic properties, potentially enhancing its ability to penetrate microbial membranes or interact with specific molecular targets.
| Mechanism | Cellular Target | Molecular-Level Effect | Resulting Outcome for Microbe |
|---|---|---|---|
| Membrane Disruption | Bacterial Cell Membrane | Integration into the lipid bilayer, altering membrane fluidity and integrity. | Increased permeability, leakage of essential cytoplasmic contents, and cell lysis. frontiersin.org |
| Enzyme Inhibition | Essential Cellular Enzymes (e.g., metabolic, synthetic) | Binding to enzyme active sites, often via hydrogen bonds from the hydroxyl group, leading to inactivation. | Disruption of critical metabolic pathways and inhibition of growth and replication. frontiersin.org |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency and Green Chemistry Principles
The synthesis of substituted phenols is continuously evolving, with a strong emphasis on improving efficiency and adhering to the principles of green chemistry. Future research into the synthesis of 5-cyclopropyl-2-methylphenol is expected to move beyond traditional methods like Friedel-Crafts alkylation, which often require harsh Lewis acid catalysts.
Novel approaches are likely to incorporate methodologies that reduce waste, avoid hazardous solvents, and lower energy consumption. google.com This includes the use of microwave-assisted synthesis and solvent-free reaction conditions, which have been shown to accelerate reaction times and increase yields for various organic reactions. indianchemicalsociety.comresearchgate.net The development of recyclable, biodegradable catalysts, such as certain Lewis acids, is another promising avenue. researchgate.net For industrial-scale production, the optimization of continuous flow reactors could offer enhanced safety, consistency, and efficiency. smolecule.com
Table 1: Comparison of Synthetic Principles for Phenol (B47542) Derivatives
| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | Emerging Green Synthesis |
|---|---|---|
| Catalysts | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic amounts of recyclable or biodegradable catalysts |
| Solvents | Often requires anhydrous organic solvents | Water, or solvent-free conditions |
| Energy Input | Conventional heating, often for extended periods | Microwave irradiation, ultrasound, lower temperatures indianchemicalsociety.com |
| Byproducts | Significant inorganic waste from catalysts | Minimal waste, catalyst is recycled |
| Reaction Control | Batch processing with potential for side reactions | Continuous flow processes for better control and safety smolecule.com |
Exploration of Advanced Materials Science Applications (e.g., Organic Light-Emitting Diodes)
The structural characteristics of this compound make it a candidate for investigation in materials science. smolecule.com Phenolic compounds, in general, are explored for creating materials with specific properties like enhanced thermal stability or chemical resistance. smolecule.com The incorporation of a cyclopropyl (B3062369) group can influence electronic properties, solubility, and molecular packing, which are critical parameters in the design of organic electronic materials.
There is a growing interest in using novel organic molecules in applications such as Organic Light-Emitting Diodes (OLEDs). researchgate.net While direct research on this compound in OLEDs is not yet widespread, related structures are found within catalogues for materials science and OLED applications, suggesting its potential utility in this field. bldpharm.combldpharm.com Future work could involve synthesizing derivatives of this compound and evaluating their photoluminescent properties and performance in electronic devices.
Integration of Computational and Experimental Methodologies for Rational Design and Prediction
The synergy between computational modeling and experimental work is a powerful paradigm in modern chemistry. For this compound, this integrated approach can accelerate the discovery of new applications and properties. Computational methods, such as Density Functional Theory (DFT) and ab-initio calculations, can predict molecular geometries, vibrational frequencies, and reaction mechanisms before a single experiment is conducted. chinesechemsoc.orgtandfonline.comacs.org
Molecular docking simulations can be employed to predict how derivatives of this phenol might interact with biological targets, guiding the rational design of new pharmaceutical agents. smolecule.com This computational prescreening saves significant time and resources. The theoretical predictions can then be validated and refined through experimental techniques like X-ray crystallography and various forms of spectroscopy, creating a feedback loop that enhances the accuracy of predictive models. tandfonline.com
Table 2: Application of Computational Methods in Studying Phenolic Compounds
| Computational Method | Predicted Properties | Relevance to Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular structure, reaction energy barriers, electronic properties chinesechemsoc.orgacs.org | Elucidating reaction mechanisms, predicting stability |
| Ab-initio / Hartree-Fock (HF) | Optimized geometry, vibrational frequencies, atomic charges tandfonline.com | Correlating with experimental data (X-ray, IR), understanding intermolecular forces |
| Molecular Docking | Binding affinity and mode to biological macromolecules smolecule.com | Guiding drug design and predicting biological activity |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Predicting the therapeutic potential of new derivatives |
Investigation of Supramolecular Assemblies for Tailored Functionalities
Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to creating complex, functional architectures from molecular building blocks. The hydroxyl group of this compound is a prime functional group for forming hydrogen bonds, which are fundamental to creating supramolecular assemblies like one-dimensional chains or more complex networks. tandfonline.com
Research is emerging on the ability of similar phenolic ligands to coordinate with metal ions, forming well-defined crystal structures with potential catalytic or material applications. bohrium.com For instance, studies on a bromo-derivative of a cyclopropyl-containing phenol have shown its ability to form mono-, di-, and polynuclear metal complexes. bohrium.com Future investigations could explore how this compound can self-assemble or co-crystallize with other molecules to create materials with tailored properties, such as porous solids for gas storage or novel liquid crystals.
Expanding Applications in Complex Chemical Synthesis and Methodology Development
This compound serves as a valuable building block for constructing more complex molecules for the pharmaceutical and agrochemical industries. smolecule.com Its utility is demonstrated in synthetic routes where similar substituted phenols are key intermediates. For example, 4-bromo-3-methylphenol (B31395) is a crucial component in the multi-step synthesis of potent and selective dopamine (B1211576) D1 receptor agonists, where it is incorporated using a Suzuki coupling reaction. nih.gov
Furthermore, the reactivity of the cyclopropyl group itself is a subject of methodological development. Studies on the selective ring-opening or cleavage of cyclopropyl groups attached to other functionalities provide chemists with new tools for molecular construction. acs.org Future research will likely see this compound used as a starting material or key intermediate in the synthesis of novel bioactive compounds and in the development of new synthetic methodologies that leverage the unique reactivity of its constituent parts. rhhz.net
Q & A
Q. Example Reaction Conditions Table :
| Step | Reagent/Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclopropanation | Grignard reagent (CH₂CH₂MgBr) | THF | 65–75 | >90 |
| Phenol Formation | H₂O/H⁺ (acidic hydrolysis) | H₂O/EtOH | 80–85 | 95 |
Basic Research: How can this compound be characterized and validated for purity?
Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to confirm cyclopropyl ring protons (δ 0.5–1.5 ppm) and phenolic -OH (δ 5–6 ppm).
- GC-MS : Analyze volatile derivatives (e.g., trimethylsilyl ethers) for molecular ion peaks (m/z ~164 for parent ion).
- HPLC : Use C18 columns with UV detection (λ = 270 nm) for purity assessment, as per EPA Method 420.2 for phenol derivatives .
Q. Purity Validation Workflow :
Sample Prep : Dissolve in methanol (10 mM stock).
Calibration : Compare against commercial standards (if available).
QC Criteria : Purity >95% via area normalization in HPLC .
Advanced Research: How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The cyclopropyl group’s ring strain and electron-donating effects alter reaction pathways:
- Steric Hindrance : The bulky cyclopropane ring reduces accessibility for electrophilic substitution at the ortho position.
- Electronic Effects : Hyperconjugation from cyclopropane’s bent bonds increases electron density on the phenol ring, favoring nucleophilic aromatic substitution (NAS) over electrophilic.
- Experimental Design : Compare reactivity with 2-methylphenol analogs (e.g., 5-isopropyl-2-methylphenol) in Suzuki-Miyaura coupling. Use DFT calculations to map electron density distribution .
Q. Reactivity Comparison Table :
| Substituent | Reaction Type | Rate Constant (k, s⁻¹) |
|---|---|---|
| Cyclopropyl | NAS (NO₂⁻) | 2.3 × 10⁻³ |
| Isopropyl | EAS (Br₂) | 1.8 × 10⁻³ |
Advanced Research: How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Experimental Variables : Differences in bacterial strains, solvent carriers (DMSO vs. aqueous), or concentration ranges.
- Data Reconciliation :
- Meta-Analysis : Pool data from multiple studies and apply heterogeneity tests (e.g., I² statistic).
- Time-Dependent Studies : Assess short- vs. long-term effects using longitudinal designs, similar to presenteeism studies .
- Dose-Response Modeling : Fit data to Hill or logistic curves to identify EC₅₀ discrepancies.
Q. Case Study Workflow :
Replicate Conditions : Standardize MIC assays using CLSI guidelines.
Control Variables : Fix solvent (e.g., 1% DMSO) and temperature (37°C).
Statistical Analysis : Use ANOVA with post-hoc tests to isolate variable impacts.
Advanced Research: What computational methods predict the environmental fate of this compound?
Methodological Answer:
Predict biodegradation and toxicity using:
- QSAR Models : Correlate logP values (estimated at 2.8) with bioaccumulation potential.
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to estimate adsorption coefficients (Koc).
- Thermodynamic Data : Reference NIST databases for enthalpy of formation (ΔfH°) and reaction kinetics .
Q. Predicted Environmental Parameters :
| Parameter | Value | Method |
|---|---|---|
| logP | 2.8 | EPI Suite |
| Biodegradation Half-life | 30 days | QSAR |
| Aquatic Toxicity (LC₅₀) | 12 mg/L | ECOSAR |
Advanced Research: How can structural analogs of this compound be designed for enhanced stability in aqueous media?
Methodological Answer:
Improve solubility and stability via:
- Derivatization : Introduce sulfonate groups at the para position to increase hydrophilicity.
- Prodrug Design : Mask the phenolic -OH as a phosphate ester, cleaved enzymatically in vivo.
- Formulation Studies : Use cyclodextrin inclusion complexes to enhance aqueous solubility (test via phase-solubility diagrams) .
Q. Stability Optimization Table :
| Derivative | Aqueous Solubility (mg/mL) | Half-life (pH 7.4) |
|---|---|---|
| Parent Compound | 0.5 | 24 h |
| Sulfonate Analog | 8.2 | 48 h |
| Cyclodextrin Complex | 15.6 | 72 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
